1-methyl-1H-pyrazole-3-carbonyl chloride

説明

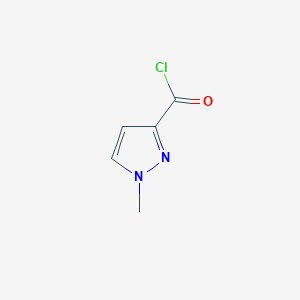

Structure

3D Structure

特性

IUPAC Name |

1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZIPPIUHKRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511322 | |

| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-60-4 | |

| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1Ð?-pyrazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 3 Carbonyl Chloride

Synthesis from 1-Methyl-1H-pyrazole-3-carboxylic Acid

The most direct and common method for preparing 1-methyl-1H-pyrazole-3-carbonyl chloride is the conversion of 1-methyl-1H-pyrazole-3-carboxylic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a standard procedure for forming acyl chlorides. chemguide.co.uk

The conversion of carboxylic acids to acyl chlorides is typically accomplished using specific chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to its effectiveness and the convenient removal of byproducts. libretexts.org The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which can be easily removed from the reaction mixture. chemguide.co.uk

Another effective reagent is oxalyl chloride ((COCl)₂), which often provides a milder and more selective alternative to thionyl chloride. researchgate.net This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms an active chlorinating species in situ. researchgate.net Other reagents, such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), can also be used, though they are less common for this specific transformation. chemguide.co.uk

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), chloroform, or toluene, under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product.

Table 1: Common Chlorinating Agents and Conditions

| Chlorinating Agent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent (e.g., toluene) | SO₂(g), HCl(g) | Widely used, volatile byproducts are easily removed. chemguide.co.uklibretexts.org |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with catalytic DMF | CO(g), CO₂(g), HCl(g) | Milder than SOCl₂, useful for sensitive substrates. researchgate.net |

| Phosphorus(V) Chloride (PCl₅) | Cold reaction in an inert solvent | POCl₃, HCl(g) | POCl₃ byproduct must be separated by distillation. chemguide.co.uk |

To maximize the yield and purity of this compound, careful control of reaction parameters is essential.

Anhydrous Conditions: The exclusion of water is critical, as the acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid. This requires the use of dry solvents and glassware.

Stoichiometry: Using a slight excess of the chlorinating agent, such as thionyl chloride, can ensure the complete conversion of the starting carboxylic acid.

Temperature Control: While the reaction with thionyl chloride often requires heating (reflux), reactions with oxalyl chloride can typically be performed at room temperature or below, which can be advantageous for substrates with heat-sensitive functional groups. researchgate.net

Workup: After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. Since the boiling points of thionyl chloride and the acyl chloride product may be close, careful distillation is required to obtain a pure product.

Alternative Synthetic Routes and Precursors

Alternative strategies for synthesizing this compound involve the initial construction of the pyrazole (B372694) ring system, followed by functionalization.

The fundamental method for forming the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or a suitable equivalent. nih.govwisdomlib.org To obtain the specific 1-methyl-3-substituted pyrazole scaffold, methylhydrazine is reacted with an unsymmetrical 1,3-dicarbonyl precursor. This reaction proceeds through the formation of a pyrazoline intermediate, which then aromatizes to the pyrazole. researchgate.net

This approach requires the introduction of a functional group at the C3 position of the pyrazole ring that can be subsequently converted into a carbonyl chloride. A common strategy involves creating a pyrazole intermediate with a group that can be transformed into a carboxylic acid, such as a methyl group or a trichloromethyl group. acs.orgchemicalbook.com For example, a 1,3-dimethylpyrazole (B29720) intermediate could be selectively oxidized at the C3-methyl group to form the carboxylic acid, which is then chlorinated as described in section 2.1. chemicalbook.com

Another powerful method is the direct functionalization of the pyrazole ring via metalation. The 1-methyl-1H-pyrazole can be deprotonated at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by subsequent functionalization. However, to achieve C3 functionalization, more advanced regioselective strategies are necessary. enamine.net

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two regioisomeric pyrazoles can be formed (1,3-disubstituted and 1,5-disubstituted). Achieving regiocontrol is a critical challenge in pyrazole synthesis. nih.gov

Several factors influence the regiochemical outcome:

Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl compound tends to direct the substituted nitrogen of the hydrazine to the less sterically hindered carbonyl group.

Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the site of the initial nucleophilic attack by the hydrazine.

Reaction Conditions: The pH of the medium is crucial. Reactions performed under acidic conditions can favor one isomer, while basic conditions may favor the other. For instance, using the hydrochloride salt of the hydrazine can alter the selectivity. acs.org

Solvent Choice: The polarity of the solvent can impact the reaction's regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in some cases. organic-chemistry.org

A specific strategy involves using precursors where the desired functionality is already in place. For example, reacting methylhydrazine with ethyl 2,4-dioxobutanoate would be a direct route to ethyl 1-methyl-1H-pyrazole-3-carboxylate, which can then be hydrolyzed to the carboxylic acid and subsequently chlorinated. Control over the reaction conditions would be paramount to ensure the formation of the desired 3-carboxylate isomer over the 5-carboxylate isomer.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example | Reference |

| Hydrazine Form | Using arylhydrazine hydrochlorides favors the 1,3-regioisomer, while free hydrazine can lead to the 1,5-regioisomer. | Reaction of trichloromethyl enones with phenylhydrazine (B124118) vs. phenylhydrazine hydrochloride. | acs.org |

| Solvent | Aprotic dipolar solvents can enhance regioselectivity compared to protic solvents. | Use of N,N-dimethylacetamide (DMAc) improves the yield of the desired isomer. | organic-chemistry.org |

| Steric and Electronic Effects | The size and electron-donating/withdrawing nature of substituents on the dicarbonyl precursor direct the cyclization. | Cyclocondensation of various substituted 1,3-dicarbonyls with hydrazines. | nih.gov |

Functionalization of Pyrazole Intermediates to Introduce Carbonyl Chloride Group

Comparison of Synthetic Efficiency and Scalability

The industrial production of this compound and its precursors is driven by the need for cost-effective, high-yield, and high-purity processes. Various synthetic routes have been developed, each with distinct advantages and challenges regarding efficiency and scalability.

One innovative and cost-effective route for large-scale production starts from dimethylaminovinyl methyl ketone (DMAB). thieme.de This process involves a difluoroacetylation step, followed by cyclization with methylhydrazine to form an acetyl pyrazole intermediate. A key advantage of this route is the controlled addition of dimethylamine (B145610) during the cyclization step, which effectively manages isomer formation. The resulting acetyl pyrazole can then be oxidized to DFPA with exceptional purity (up to 99%) using sodium hypochlorite (B82951) in a clean reaction. thieme.de This method is noted for its quantitative reaction steps and the ability to utilize in-house raw materials, making it economically advantageous for industrial production. thieme.de

Other patented industrial methods focus on different intermediates and reaction strategies. For instance, processes have been developed that involve the reaction of diethyl ester compounds with carbonylating agents, followed by cyclization. googleapis.com Another approach uses 2,2-difluoro acetyl halide as a starting material, which undergoes an addition reaction and subsequent condensation and cyclization with a methylhydrazine solution. google.com The purification of the final product in these methods often involves recrystallization from aqueous solutions of solvents like ethanol (B145695), isopropanol, or methanol (B129727) to achieve high purity (›99.5%). google.com

The final step, the conversion of the carboxylic acid to this compound, is typically achieved through reaction with a chlorinating agent such as thionyl chloride (SOCl₂). dergipark.org.tr This is a standard and efficient transformation, but it requires careful handling on an industrial scale due to the corrosive and reactive nature of the reagent.

Below is a comparative table of different industrial synthesis approaches for the precursor DFPA.

| Parameter | Method 1 (Acetyl Pyrazole Route) thieme.de | Method 2 (Diethyl Ester Route) googleapis.com | Method 3 (Acetyl Halide Route) google.com |

| Starting Materials | Dimethylaminovinyl methyl ketone, Difluoroacetyl fluoride, Methylhydrazine | Diethyl ester compounds, Carbonylating agents (e.g., ethyl formate) | 2,2-Difluoro acetyl halide, α,β-unsaturated ester, Methylhydrazine |

| Key Reagents | Et₃N, NaOCl | Base (e.g., sodium hydroxide), Amine | Acid scavenger (e.g., triethylamine), Hydrolyzing alkali (e.g., NaOH) |

| Solvent | Toluene, Water | Methanol, Water | Dichloromethane, 1,4-Dioxane |

| Reported Yield | Quantitative steps, overall high yield | 84-89% | 75-80% |

| Purity | Up to 99% | 98.6-99.4% | ›99.5% |

| Scalability Notes | Cost-effective, efficient isomer control, uses phase-transfer catalyst. | Avoids corrosive fluorine reagents, minimizes intermediate purification loss. | Simple operation, readily available raw materials, reduces isomers. |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce the environmental footprint of chemical manufacturing. nih.gov These approaches focus on using less hazardous materials, employing renewable resources, and improving energy efficiency. nih.govthieme-connect.com

A primary focus of green pyrazole synthesis is the replacement of traditional organic solvents with more environmentally benign alternatives. thieme-connect.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Numerous studies have demonstrated the successful synthesis of various pyrazole derivatives in aqueous media, often leading to simpler work-up procedures and high yields. thieme-connect.comresearchgate.net Ethanol, a renewable solvent, is also a preferred green alternative. jetir.org

The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reactions, often reducing reaction times from hours to minutes and increasing yields compared to conventional heating methods. researchgate.netnih.gov These techniques are recognized for being environmentally friendly and cost-effective. researchgate.net

Furthermore, there is a significant drive towards using green catalysts. This includes employing readily available, non-toxic catalysts like ammonium (B1175870) chloride or developing heterogeneous and recyclable catalysts, such as magnetic nanoparticles, which can be easily recovered and reused, minimizing waste. researchgate.netjetir.org Catalyst-free condensation reactions, performed under mild conditions, also represent an efficient and sustainable approach. mdpi.com Mechanochemical methods, such as ball milling, have been utilized for the solvent-free synthesis of N-acyl pyrazoles, offering high yields and reproducibility. rsc.org

The table below outlines potential green alternatives for the synthesis of pyrazole precursors.

| Conventional Method | Green Chemistry Alternative | Advantage | Reference |

| Solvents | Organic solvents (Toluene, Dichloromethane) | Water, Ethanol | Reduces hazardous waste, non-toxic, renewable. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction time, lower energy consumption, higher yields. |

| Catalysts | Stoichiometric/hazardous reagents | Recyclable catalysts (e.g., magnetic nanoparticles), Green catalysts (e.g., NH₄Cl), Catalyst-free conditions | Reduced waste, catalyst reusability, milder reaction conditions. |

| Reaction Type | Multi-step linear synthesis | One-pot, multi-component reactions | Increased efficiency, atom economy, reduced waste streams. |

Reactivity and Mechanistic Studies of 1 Methyl 1h Pyrazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of 1-methyl-1H-pyrazole-3-carbonyl chloride. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. This two-step addition-elimination mechanism is common for acyl chlorides. nih.gov

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion.

The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the pyrazole (B372694) ring, which further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reactions with Amines: Formation of Amides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of 1-methyl-1H-pyrazole-3-carboxamides. These amide derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. hud.ac.uk

The general reaction proceeds as follows:

this compound + R¹R²NH → 1-methyl-N,N-R¹R²-1H-pyrazole-3-carboxamide + HCl

Research has demonstrated the synthesis of a variety of pyrazole amides through this method. For instance, the reaction of pyrazole-3-carbonyl chloride derivatives with various aliphatic and aromatic amines has been reported to yield the corresponding amide derivatives in good yields. researchgate.net Studies have also shown the synthesis of pyrazole amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) from pyrazole-3-carbonyl chlorides, highlighting the versatility of this reaction. nih.gov

| Amine Reactant | Base | Solvent | Product | Reference |

| Primary Aliphatic Amine | Triethylamine | Cyrene™ | N-alkyl-1-methyl-1H-pyrazole-3-carboxamide | hud.ac.uk |

| Aniline (B41778) | Triethylamine | Acetonitrile | N-phenyl-1-methyl-1H-pyrazole-3-carboxamide | hud.ac.uk |

| Pyrrolidine | Triethylamine | Cyrene™ | (1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone | hud.ac.uk |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyridine | Not Specified | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | nih.gov |

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, followed by elimination of the chloride ion. nih.gov The use of a base is crucial to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion.

Reactions with Alcohols: Formation of Esters

This compound readily reacts with alcohols to form the corresponding 1-methyl-1H-pyrazole-3-carboxylates (esters). This reaction, often carried out under Schotten-Baumann conditions, typically employs a base like pyridine to catalyze the reaction and scavenge the HCl produced. dergipark.org.tr

The general reaction is as follows:

this compound + R-OH → 1-methyl-1H-pyrazole-3-carboxylate + HCl

Studies on related pyrazole-3-carbonyl chlorides have shown that a variety of alcohols, including simple aliphatic alcohols, can be used to synthesize the corresponding esters in good yields. dergipark.org.trresearchgate.net For example, the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with ethanol (B145695) in the presence of pyridine afforded the corresponding ethyl ester. researchgate.net

| Alcohol Reactant | Base | Solvent | Product | Reference |

| Methanol (B129727) | Pyridine | Methanol | Methyl 1-methyl-1H-pyrazole-3-carboxylate | dergipark.org.tr |

| Ethanol | Pyridine | Ethanol | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | researchgate.net |

| Various Alcohols | Pyridine | Corresponding Alcohol | Alkyl 1-methyl-1H-pyrazole-3-carboxylate | dergipark.org.trresearchgate.net |

The mechanism is analogous to that of amide formation, with the alcohol acting as the nucleophile. The presence of a base is beneficial for activating the alcohol by deprotonation, thereby increasing its nucleophilicity.

Reactions with Hydrazines and Hydrazides

The reaction of this compound with hydrazine (B178648) and its derivatives leads to the formation of pyrazole-3-carbohydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. dergipark.org.tr

The reaction with hydrazine hydrate (B1144303) yields the parent 1-methyl-1H-pyrazole-3-carbohydrazide:

this compound + N₂H₄·H₂O → 1-methyl-1H-pyrazole-3-carbohydrazide + HCl

Further cyclization reactions of the resulting hydrazides with various reagents can lead to a diverse range of fused heterocyclic compounds. For example, the reaction of a pyrazole carboxylic acid with hydrazines can lead to the formation of pyrazolopyridazinone derivatives. dergipark.org.tr

Reactions with Thiols

While less commonly reported than reactions with amines and alcohols, this compound is expected to react with thiols to form the corresponding S-thioesters. This reaction would likely proceed under similar conditions to esterification, often requiring a base to deprotonate the thiol and enhance its nucleophilicity.

The general reaction is anticipated to be:

this compound + R-SH → S-alkyl 1-methyl-1H-pyrazole-3-carbothioate + HCl

The mechanism would involve the nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by the elimination of the chloride ion. The reactivity of thiols in such reactions is well-established, although specific examples with this compound are not extensively documented in the provided search results. Computational studies on the reaction of thiols with α,β-unsaturated carbonyl substrates suggest that the reaction proceeds via a deprotonated thiolate for efficient attack. nih.gov

Ring-Opening and Rearrangement Reactions

Based on the available search results, there is no direct evidence to suggest that this compound itself readily undergoes ring-opening or rearrangement reactions under typical conditions. The pyrazole ring is an aromatic and generally stable heterocyclic system. However, certain substituted pyrazole derivatives can undergo rearrangements, such as the Boulton–Katritzky rearrangement, but this is not applicable to the parent compound . rsc.org Some syntheses of pyrazoles involve ring-opening of other heterocyclic systems like chromones, followed by cyclocondensation with hydrazines, but this does not describe a reaction of the pre-formed pyrazole ring in this compound. nih.govbeilstein-journals.org

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. researchgate.net The position of substitution is dictated by the electronic properties of the ring and the substituents present. In the case of 1-methyl-1H-pyrazole, electrophilic attack predominantly occurs at the C-4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C-3 or C-5 are highly unstable due to the positive charge being placed on a nitrogen atom. rrbdavc.org The methyl group at the N-1 position is an activating group, further favoring electrophilic substitution.

Common electrophilic substitution reactions that pyrazoles undergo include:

Nitration: Using a mixture of nitric acid and sulfuric acid. scribd.com

Sulfonation: Using fuming sulfuric acid. scribd.com

Halogenation: Using halogens in the presence of a Lewis acid or N-halosuccinimides.

Friedel-Crafts Acylation and Alkylation: Although these reactions can be more complex with heterocyclic systems.

For this compound, the carbonyl chloride group is a deactivating group. However, the directing effect of the N-methyl group and the inherent reactivity of the C-4 position would likely still favor electrophilic substitution at the C-4 position. The presence of the deactivating group would, however, make the reaction conditions more forcing than for unsubstituted 1-methyl-1H-pyrazole. For instance, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been shown to occur at the 4-position. enamine.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. eurasianjournals.com For acyl chlorides like this compound, computational methods such as Density Functional Theory (DFT) are particularly valuable for elucidating electronic structure, reactivity, and reaction pathways. eurasianjournals.comresearchgate.net These approaches allow for the detailed investigation of transition states, molecular orbitals, and electrostatic potentials, providing a comprehensive picture of the molecule's chemical behavior. eurasianjournals.comresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating reaction mechanisms at a molecular level. beilstein-journals.org This methodology is applied to map the potential energy surface of a reaction, identifying reactants, products, and the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction's kinetics. beilstein-journals.org

While specific transition state calculations for reactions of this compound are not detailed in the available literature, the general approach is well-established for related heterocyclic systems. For instance, in studies of reactions between pyrazolinone derivatives and amines, DFT calculations have been used to propose detailed mechanistic pathways. beilstein-journals.org Such studies show that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org A similar approach for this compound would involve modeling its reaction with a nucleophile (e.g., an amine or alcohol). The calculations would identify the transition state structure for the nucleophilic acyl substitution, revealing the geometry and energy of the fleeting intermediate species. This information is crucial for predicting reaction rates and understanding how substituents on the pyrazole ring or the nucleophile influence reactivity.

| Computational Step | Objective | Key Output |

| Geometry Optimization | Find the lowest energy structure of reactants, products, and intermediates. | Optimized molecular coordinates, bond lengths, and angles. |

| Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate. | Structure of the transition state (TS) and its imaginary frequency. |

| Frequency Calculation | Confirm the nature of stationary points and calculate zero-point vibrational energy. | Vibrational frequencies (one imaginary frequency for a true TS). |

| Energy Calculation | Determine the relative energies of all species on the potential energy surface. | Activation energy (ΔG‡), reaction energy (ΔG). |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukmdpi.com The energy and symmetry of these orbitals are key to predicting whether a reaction is favorable. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and chemical activity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For a reaction involving this compound, which is an electrophilic acylating agent, the primary interaction would be between its LUMO and the HOMO of a nucleophile. mdpi.com The LUMO of the carbonyl chloride is expected to be localized on the carbonyl carbon and the C=O antibonding orbital, making this site highly susceptible to nucleophilic attack. FMO analysis helps rationalize the regioselectivity of reactions. For example, in 1,3-dipolar cycloadditions involving pyrazole precursors, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) controls the outcome. mdpi.com

While specific energy values for this compound are not published, studies on related pyrazole derivatives provide representative data. researchgate.netresearchgate.netjcsp.org.pk

| Parameter | Significance in Reactivity | Typical Value Range for Pyrazole Derivatives (eV) |

| E(HOMO) | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. researchgate.net | -6.0 to -7.5 researchgate.netjcsp.org.pk |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. researchgate.net | -1.0 to -2.5 researchgate.netjcsp.org.pk |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. researchgate.netresearchgate.net | 4.5 to 6.5 researchgate.netjcsp.org.pk |

Note: The values presented are illustrative for the class of pyrazole compounds and are not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.depreprints.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential. uni-muenchen.de This method provides a guide to how a molecule will be recognized by another charged or polar species. uni-muenchen.de

In a typical MEP map:

Red/Yellow/Green: These colors represent regions of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles or positive charges and indicate likely sites for protonation or coordination with Lewis acids. uni-muenchen.depreprints.org

Blue: This color represents regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. uni-muenchen.depreprints.org

For this compound, an MEP map would be expected to show a strong positive potential (deep blue) around the carbonyl carbon, identifying it as the primary electrophilic center. This is due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Conversely, regions of negative potential (red/yellow) would be located on the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, highlighting them as nucleophilic or Lewis basic sites. researchgate.netuni-muenchen.de Computational studies of structurally similar molecules, such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, confirm this general pattern, with negative potential observed on carbonyl oxygens and ring nitrogens. researchgate.net

| Molecular Region | Expected MEP Color | Implied Reactivity |

| Carbonyl Carbon | Deep Blue (Positive) | Electrophilic site, susceptible to nucleophilic attack. uni-muenchen.depreprints.org |

| Carbonyl Oxygen | Red (Negative) | Nucleophilic site, attractive to protons or Lewis acids. researchgate.netuni-muenchen.de |

| Pyrazole Nitrogen Atoms | Yellow/Green (Negative) | Nucleophilic/Basic sites, capable of hydrogen bonding or coordination. researchgate.netuni-muenchen.de |

| Methyl Group & C-H Bonds | Green/Light Blue (Near Neutral) | Generally less reactive sites. |

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Pyrazole (B372694) Derivatives with Pharmacological Relevance

The 1-methyl-1H-pyrazole core is a recognized pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications. The use of 1-methyl-1H-pyrazole-3-carbonyl chloride as a starting material allows for the systematic modification of molecular structures to enhance their biological activity and selectivity.

The pyrazole carboxamide structure is a cornerstone of modern fungicide development, particularly in the class of compounds known as succinate (B1194679) dehydrogenase inhibitors (SDHIs).

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in the respiratory chain of fungi, and its inhibition can lead to the disruption of fungal metabolism and growth. A significant number of commercial fungicides are pyrazole carboxamide derivatives that target this enzyme.

While the broader class of pyrazole carboxamides is vital for SDHI fungicides, it is important to note that the most prominent commercial examples, such as Bixafen, Fluxapyroxad, and Isopyrazam, are derived from the isomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Research and development in the SDHI field have heavily focused on this particular scaffold. Although the this compound provides a structurally similar core, its derivatives are not as widely represented in the literature for commercialized SDHI fungicides.

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of fungicides. For pyrazole-based SDHIs, SAR studies have demonstrated that the nature and substitution pattern on both the pyrazole ring and the amide's aniline (B41778) moiety are critical for potent antifungal activity. Molecular docking studies have shown that the carbonyl oxygen of the pyrazole carboxamide can form hydrogen bonds with key amino acid residues, such as tyrosine and tryptophan, within the active site of the SDH enzyme. The N-methyl group on the pyrazole ring and substituents at other positions influence the molecule's conformation and binding affinity. While extensive SAR data exists for the pyrazole-4-carboxamide series, specific and detailed SAR studies focusing on antifungal agents derived explicitly from this compound are less common in published research.

Beyond antifungal applications, this compound has been utilized in the synthesis of novel broad-spectrum antimicrobial agents. A notable application is in the modification of existing antibiotic classes, such as tetracyclines.

Patents describe the synthesis of new C7-fluoro-substituted tetracycline (B611298) compounds where the 1-methyl-1H-pyrazole-3-carbonyl moiety is introduced. evitachem.com In these syntheses, this compound is reacted with an amino group on a tetracycline precursor to form a stable amide linkage. This modification is part of a strategy to develop new tetracycline analogs with improved antibacterial activity, potentially overcoming existing mechanisms of bacterial resistance.

Table 1: Examples of Antimicrobial Agents Synthesized Using this compound

| Base Compound/Precursor | Synthesized Derivative Class | Intended Application | Reference |

| C7-fluoro, C9-amino tetracycline analog | N-(tetracycline derivative)-1-methyl-1H-pyrazole-3-carboxamide | Broad-spectrum antimicrobial agent | evitachem.com |

The pyrazole scaffold is present in several well-known anti-inflammatory drugs. Research has explored the use of this compound and its parent acid in creating new anti-inflammatory agents.

Some of the novel tetracycline derivatives synthesized using this compound are also being investigated for their anti-inflammatory properties. Additionally, the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, has been used to synthesize inhibitors of IRAK (Interleukin-1 Receptor-Associated Kinase), which are key mediators in inflammatory pathways. The synthesis involves coupling the carboxylic acid with an appropriate amine to form the pyrazole-3-carboxamide core of the final inhibitor. These IRAK inhibitors are being developed for the treatment of diseases such as rheumatoid arthritis and lupus.

Table 2: Examples of Anti-inflammatory Compounds Derived from 1-methyl-1H-pyrazole-3-carbonyl Precursors

| Target/Compound Class | Synthetic Precursor | Therapeutic Indication | Reference |

| IRAK Inhibitors | 1-methyl-1H-pyrazole-3-carboxylic acid | Rheumatoid Arthritis, Systemic Lupus Erythematosus | |

| C7-fluoro substituted tetracyclines | This compound | Inflammatory Conditions |

The development of pyrazole-containing compounds as anticancer agents is an active area of research. Derivatives of this compound have been explored as inhibitors of various protein kinases implicated in cancer progression.

For instance, a doctoral thesis describes the synthesis of a potential anticancer compound from this compound. Furthermore, the IRAK inhibitors derived from its parent carboxylic acid are also under investigation for their utility in treating cancer. Another example includes Acrizanib, a small-molecule inhibitor of the VEGFR-2 receptor, which contains a 1-methyl-1H-pyrazole-3-carboxamide structure. evitachem.com The inhibition of kinases like VEGFR-2 is a validated strategy in oncology for preventing tumor angiogenesis.

Table 3: Examples of Anticancer Agents Derived from 1-methyl-1H-pyrazole-3-carbonyl Precursors

| Target/Compound Class | Synthetic Precursor/Core Structure | Therapeutic Strategy | Reference |

| Kinase Inhibitor | This compound | Anticancer | |

| IRAK Inhibitors | 1-methyl-1H-pyrazole-3-carboxylic acid | Cancer therapy | |

| Acrizanib (VEGFR-2 Inhibitor) | 1-methyl-1H-pyrazole-3-carboxamide | Anti-angiogenesis | evitachem.com |

Analgesic and Sedative Agents

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for conferring a range of biological activities, including analgesic properties. nih.gov The combination of pyrazole with other heterocyclic structures, such as 1,2,4-triazole (B32235), has been explored to develop new compounds with potential antinociceptive activity. zsmu.edu.ua Research has shown that chemical modifications involving the incorporation of pyrazole and 1,2,4-triazole fragments into a single molecule can yield compounds with predicted analgesic effects. zsmu.edu.ua

In vivo studies using models like the acetic acid-induced writhing test have confirmed that certain pyrazole derivatives exhibit significant analgesic activity. zsmu.edu.uaresearchgate.net For instance, a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives demonstrated potent analgesic and anti-inflammatory effects when compared to reference drugs. researchgate.net Similarly, the synthesis of pyrazole-containing derivatives of 1,2,4-triazol-3-thiol has led to compounds with confirmed antinociceptive activity in animal models. zsmu.edu.ua While these studies establish the broader potential of the pyrazole-3-carboxylic acid framework in developing analgesics, the direct use of this compound is a specific pathway within this field. For example, new ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates have been synthesized and screened for analgesic and anti-inflammatory activities. nih.gov

Table 1: Research Findings on Analgesic Pyrazole Derivatives

| Compound Series | Biological Activity | Model Used | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Analgesic (Antinociceptive) | Acetic acid-induced writhing test, Formalin inflammation model | Combination of pyrazole and triazole rings leads to compounds with confirmed pain-relief properties. | zsmu.edu.ua |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Analgesic, Anti-inflammatory | p-Benzoquinone-induced writhing test, Carrageenan-induced paw edema | Several compounds showed potent activity comparable to aspirin (B1665792) and indomethacin. | researchgate.net |

| Salicylic acid-based 4,5-dihydro-1H-pyrazoles | Analgesic | Acetic acid-induced writhing test | Orally administered test compounds showed significant analgesic effects in mice. | researchgate.net |

Herbicidal Agents

The 1-methyl-1H-pyrazole core is a crucial component in modern agrochemistry, particularly in the development of novel herbicides. chemimpex.com this compound and its parent carboxylic acid are key building blocks for synthesizing active compounds that target essential plant enzymes. chemimpex.comnih.gov

One major application is in the creation of transketolase (TKL) inhibitors. Researchers have designed and synthesized 3-oxopropionamide-1-methylpyrazole carboxylate analogues, which have shown potent herbicidal activities. nih.gov For example, specific derivatives exhibited superior growth inhibition against weeds like Amaranthus retroflexus and Digitaria sanguinalis compared to commercial herbicides. nih.gov Another significant target is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Pyrazole aromatic ketone analogs have been synthesized and found to have excellent herbicidal activity as HPPD inhibitors. nih.gov

Furthermore, derivatives of 1-methyl-pyrazole have been used to optimize existing herbicides like quinclorac (B55369). nih.govresearchgate.net By incorporating the 1-methyl-1H-pyrazol-5-yl group, novel derivatives with enhanced efficacy against barnyard grass, a major weed in rice fields, have been created. nih.govresearchgate.net Field tests have confirmed that some of these new compounds show herbicidal activity equal to or greater than the parent herbicide. nih.gov Patents also describe the use of pyrazole compounds, prepared from precursors like 1-methylpyrazole-4-carbonyl chloride, as broad-spectrum herbicides with good crop safety. google.com

Table 2: Examples of Herbicidal Agents Derived from Methyl-Pyrazole Precursors

| Compound/Series | Target Weed(s) | Mechanism of Action (if known) | Research Finding | Reference |

|---|---|---|---|---|

| Ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate (D15) | Digitaria sanguinalis | Transketolase (TKL) Inhibition | Over 90% inhibition in pre-emergence tests, surpassing the efficacy of mesotrione. | nih.gov |

| Ethyl 1-methyl-3-((1-oxo-1-((thiophen-2-ylmethyl)amino)propan-2-yl)oxy)-1H-pyrazole-5-carboxylate (D20) | Amaranthus retroflexus | Transketolase (TKL) Inhibition | Over 90% inhibition in post-emergence tests, outperforming nicosulfuron (B1678754) and mesotrione. | nih.gov |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) | Barnyard grass | Not specified | Excellent inhibition effect (EC₅₀ = 10.53 g/ha) in greenhouse experiments. | nih.govresearchgate.net |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) | Barnyard grass | Not specified | Herbicidal activity at 150 g/ha was equal to 300 g/ha of quinclorac in field assays. | nih.govresearchgate.net |

Other Biological Activities (e.g., Anticonvulsant, Antiviral, Antidiabetic, Hypotensive)

The versatility of the pyrazole scaffold extends to a wide array of other therapeutic areas. The introduction of the 1-methyl-pyrazole moiety is a common strategy in the pursuit of novel agents with diverse biological functions.

Anticonvulsant Activity: Pyrazole structures have been a focus for developing agents to treat central nervous system disorders. minia.edu.eg Synthesized compounds incorporating the pyrazole ring have shown significant anticonvulsant effects in preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure test. minia.edu.egijper.org For instance, a series of 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles were evaluated, with some compounds exhibiting a remarkable protective effect against clonic seizures. minia.edu.eg The design of these molecules often leverages the structural similarities to known drugs like diazepam, where the pyrazole ring system contributes to the necessary pharmacodynamic characteristics. nih.gov

Antidiabetic Activity: Pyrazole-3-one derivatives have been designed and synthesized as potential hypoglycemic agents. nih.gov These compounds were developed based on docking studies with protein targets like PPAR-gamma, and subsequent in vivo testing in alloxan-induced diabetic rats confirmed their ability to lower blood glucose levels. nih.gov One derivative containing a sulphonamide group was identified as the most potent in the series. nih.gov

Antiviral and Other Activities: The pyrazole ring is present in compounds with a broad spectrum of activities, including antiviral, antibacterial, antifungal, and antitumor properties. nih.gov While direct synthesis examples from this compound for antiviral or hypotensive agents are specific research endeavors, the general literature supports the pyrazole core's importance in these fields. minia.edu.eg

Role as Building Block in Complex Molecule Synthesis

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for constructing more complex molecular architectures. sigmaaldrich.com Its utility stems from the presence of a reactive acyl chloride group attached to a stable, aromatic pyrazole ring. This allows for the straightforward introduction of the 1-methylpyrazole-3-carbonyl unit into a wide range of substrates.

The synthesis of carboxyalkyl-substituted pyrazoles, which are important for their applications as CB1 receptor antagonists and as starting materials for enzyme inhibitors, often proceeds through intermediates that can be accessed from or converted to the corresponding acyl chloride. nih.gov The reaction of 1,3-diketones with hydrazine (B178648) is a classic method for forming the pyrazole ring itself, which can then be further functionalized. wikipedia.orgorganic-chemistry.org Heller and Natarajan demonstrated a method where 1,3-diketones, synthesized in situ from ketones and acid chlorides, react with hydrazine to form a variety of pyrazoles, highlighting the fundamental role of acyl chlorides in accessing these heterocyclic systems. organic-chemistry.org

Construction of Fused Heterocyclic Systems

A key application of this compound and related pyrazole building blocks is in the synthesis of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry and materials science. The construction of these systems often involves the reaction of a functionalized pyrazole with a substrate containing multiple reactive sites, leading to cyclization and the formation of a new ring fused to the pyrazole core.

For example, 5-aminopyrazoles are common starting materials for synthesizing pyrazolo[3,4-b]pyridines. mdpi.commdpi.com These reactions typically involve condensation with a 1,3-bis-electrophilic partner. The reactivity of the amino group and an adjacent ring carbon on the pyrazole allows for the formation of the fused pyridine (B92270) ring. mdpi.com Similarly, other fused systems like thiopyrano[4,3-c]pyrazoles and pyrazolo[4,3-c]pyridines have been synthesized from appropriately functionalized pyrazole precursors, demonstrating the utility of the pyrazole scaffold in building diverse and complex heterocyclic frameworks. researchgate.net The synthesis of 2H-indazolo[2,1-b]phthalazine-triones and 1H-pyrazolo[1,2-b]phthalazine-diones further illustrates the creation of complex fused rings starting from phthalhydrazide (B32825) and other precursors in multicomponent reactions. acs.org

Introduction of Pyrazole Moiety into Diverse Molecular Architectures

The primary role of this compound is to act as an acylating agent, enabling the covalent attachment of the 1-methyl-1H-pyrazole group to various molecules. This is a powerful strategy for modifying existing compounds to improve their biological activity or physical properties. The high reactivity of the carbonyl chloride group allows it to readily react with nucleophiles such as amines, alcohols, and thiols.

For example, reacting the acyl chloride with various aminothiazoles or aminothiadiazoles leads to the formation of pyrazole-4-carboxamides, creating new molecular entities for biological screening. researchgate.net This approach has also been used to synthesize a library of pyrazole-carboxamides bearing sulfonamide moieties, which were then evaluated as potent enzyme inhibitors. nih.gov The introduction of the pyrazole moiety can significantly alter the pharmacological profile of a parent molecule, a principle widely used in the development of agrochemicals and pharmaceuticals. chemimpex.comnih.gov

Synthetic Strategies for Libraries of Pyrazole-Containing Compounds

In modern drug discovery and agrochemical research, the generation of compound libraries is essential for identifying new lead structures. This compound is an ideal starting material for such library synthesis due to its ability to react with a wide range of building blocks in a predictable manner.

A common strategy involves a one-step conversion of a pyrazole carboxylic acid to its more reactive acyl chloride derivative using an agent like thionyl chloride (SOCl₂). nih.gov This acyl chloride can then be reacted in parallel with a diverse set of amines or alcohols to rapidly generate a large library of pyrazole amides or esters. This approach was successfully used to create a library of pyrazole-carboxamides for screening as carbonic anhydrase inhibitors. nih.gov The efficiency of this method allows for the exploration of a broad chemical space around the pyrazole scaffold, increasing the probability of discovering compounds with desired biological activities. The synthesis of various substituted pyrazoles via multi-component reactions or by modifying chalcone (B49325) precursors also represents a strategy for generating diverse pyrazole derivatives for further investigation. nih.govmdpi.com

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govnih.gov In the context of pyrazole chemistry, MCRs provide a convergent and effective means to construct complex heterocyclic scaffolds.

While direct literature on the participation of This compound in MCRs is specific, its chemical nature as a heterocyclic acid chloride allows for its potential inclusion in certain MCR methodologies. One of the most relevant MCRs for the synthesis of pyrazoles involves the in-situ formation of 1,3-dicarbonyl compounds, which subsequently undergo cyclocondensation with hydrazines. beilstein-journals.org

In this type of reaction, an enolate, generated from a ketone, reacts with an acid chloride, such as This compound , to form a 1,3-dicarbonyl intermediate. This intermediate is not isolated but is immediately treated with a hydrazine derivative in the same reaction vessel. The subsequent cyclization and dehydration afford a highly substituted pyrazole. This pseudo-four-component reaction is advantageous as it avoids the often-difficult synthesis and purification of the intermediate 1,3-dicarbonyl compounds.

A general representation of this MCR approach is detailed in the table below:

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 (Acid Chloride) | Reactant 2 (Ketone) | Reactant 3 (Hydrazine) | Key Intermediate (1,3-Dicarbonyl) | Final Product (Substituted Pyrazole) |

| This compound | Acetophenone | Phenylhydrazine (B124118) | 1-(1-methyl-1H-pyrazol-3-yl)-3-phenylpropane-1,3-dione | 1,5-diphenyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole |

| This compound | Acetone | Hydrazine hydrate (B1144303) | 1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione | 3-methyl-5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole |

| This compound | Cyclohexanone | Methylhydrazine | 2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one | 1-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1H-indazole |

The utility of such MCRs extends to the synthesis of fused heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, are often synthesized using MCR strategies. mdpi.comrsc.org A common approach involves the one-pot reaction of a 5-aminopyrazole derivative, an orthoformate, and a primary amine. rsc.org While this specific MCR does not directly use This compound , it highlights the modularity of MCRs in creating complex, drug-like scaffolds based on the pyrazole core. The diversity of the final products can be readily expanded by varying each of the components, a hallmark of MCR-based library synthesis.

Another significant class of MCRs are isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. rug.nlmdpi.com These reactions are renowned for their ability to generate high levels of molecular diversity. A hypothetical Ugi-type reaction could potentially involve a derivative of the title compound, for example, if the pyrazole moiety is part of the amine, aldehyde, or carboxylic acid component. The resulting products would be complex amides, which are valuable structures in medicinal chemistry. researchgate.net

The application of MCRs in the synthesis of pyrazole-containing molecules demonstrates a synthetic strategy that is both efficient and highly adaptable. The ability to systematically vary the reactants allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the number, type, and connectivity of atoms. For 1-methyl-1H-pyrazole-3-carbonyl chloride, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are employed to confirm its structure unequivocally.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the N-methyl protons and the two protons on the pyrazole (B372694) ring.

N-Methyl Protons (N-CH₃): This group is expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. Based on data for 1-methylpyrazole, this signal typically appears around δ 3.88 ppm. chemicalbook.com

Pyrazole Ring Protons (H4 and H5): The pyrazole ring has two protons at positions 4 and 5. These protons are in different chemical environments and will appear as distinct signals. They will also show coupling to each other, appearing as doublets. chemicalbook.com

The proton at position 5 (H5) is adjacent to the nitrogen atom and is typically found further downfield. In 1-methylpyrazole, this signal is at approximately δ 7.55 ppm. chemicalbook.com

The proton at position 4 (H4) is adjacent to two carbon atoms and appears more upfield, around δ 6.23 ppm in 1-methylpyrazole. chemicalbook.com

Substituent Effects: The electron-withdrawing carbonyl chloride group at the C3 position will influence the chemical shifts of the ring protons, likely causing a downfield shift for both H4 and H5 compared to the unsubstituted 1-methylpyrazole. The coupling constant between H4 and H5 (³JHH) is typically small, in the range of 2.0-2.2 Hz. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.9 | Singlet | N/A |

| H4 | > 6.2 | Doublet | ~2.2 |

| H5 | > 7.5 | Doublet | ~2.2 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single line, allowing for the identification of all carbons in this compound.

N-Methyl Carbon (N-CH₃): This carbon will appear in the upfield region of the spectrum.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. researchgate.netresearchgate.net The C3 carbon, being attached to the electron-withdrawing carbonyl chloride group, is expected to be significantly deshielded and shifted downfield. The C5 carbon will also be downfield due to its position between two nitrogen atoms, while the C4 carbon will be the most upfield of the ring carbons. researchgate.net

Carbonyl Carbon (C=O): The carbon of the carbonyl chloride group is highly deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm, which is characteristic of acid chlorides.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~39 |

| C4 | ~112 |

| C5 | ~135 |

| C3 | ~145 |

| C=O | ~162 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are essential. omicsonline.orgwpmucdn.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H4 and H5 protons, confirming their scalar coupling and adjacency on the pyrazole ring. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. omicsonline.org It would show correlations between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the N-CH₃ proton signal with the N-CH₃ carbon signal. This allows for the definitive assignment of the protonated carbons.

A correlation between the N-methyl protons and the C5 carbon, confirming the position of the methyl group.

Correlations from the H4 proton to both the C3 and C5 carbons.

Crucially, a correlation between the H4 proton and the carbonyl carbon (C=O), which provides definitive evidence for the attachment of the carbonyl chloride group at the C3 position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. vscht.cz The IR spectrum provides valuable information about the functional groups present in the molecule.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds of the pyrazole ring (aromatic) and the methyl group (aliphatic). Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: Vibrations from the double bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

The most diagnostic feature in the IR spectrum of this compound is the absorption from the carbonyl (C=O) group of the acid chloride. Acid chlorides exhibit a strong, sharp C=O stretching band at a characteristically high wavenumber, typically in the range of 1770-1820 cm⁻¹. pg.edu.pl This high-frequency absorption is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. This peak is often a clear indicator of the presence of the carbonyl chloride functionality. pg.edu.pl

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Pyrazole) | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Carbonyl Chloride) | Stretch | 1770 - 1820 | Strong, Sharp |

| C=N, C=C (Pyrazole Ring) | Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. chemguide.co.uk

For this compound (Molecular Weight: 144.56 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides structural clues. miamioh.edu Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the ring or the loss of substituents. researchgate.net Expected fragments for this compound include:

Loss of Chlorine: A peak corresponding to the loss of a chlorine radical (M - 35), resulting in a prominent acylium ion at m/z ≈ 109. This is often a very stable and abundant ion in the mass spectra of acyl chlorides. chemguide.co.uk

Loss of Carbonyl Chloride: A peak resulting from the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, leading to the loss of a ·COCl radical (M - 63) and the formation of the 1-methyl-1H-pyrazolyl cation at m/z ≈ 81.

Loss of CO: The acylium ion (m/z 109) can further lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z ≈ 81.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

| 144/146 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 109 | [M - Cl]⁺ | Loss of a chlorine radical |

| 81 | [M - COCl]⁺ | Loss of a carbonyl chloride radical |

| 81 | [M - Cl - CO]⁺ | Loss of CO from the acylium ion |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the structural confirmation of synthesized organic molecules. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its elemental formula.

For this compound, the molecular formula is C₅H₅ClN₂O. HRMS analysis can distinguish its exact mass from that of other potential isomers or impurities that may have the same nominal mass. The theoretically calculated monoisotopic mass provides a benchmark against which experimental results are compared. A close match between the measured and calculated exact mass is a primary indicator of a successful synthesis. In research involving the use of this compound as a reactant, HRMS is routinely employed to confirm the structure of the resulting products. nii.ac.jp

| Molecular Formula | Isotopologue | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₅ClN₂O | C₅H₅³⁵ClN₂O | 144.00904 |

| C₅H₅³⁷ClN₂O | 146.00609 |

Elemental Analysis (EA)

Elemental Analysis (EA) is a foundational analytical method used to determine the mass percentage of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity of a bulk sample. For a new compound to be considered analytically pure, the experimental values must align with the theoretical values within a narrow margin of error, typically ±0.4%. nii.ac.jp This technique is fundamental for validating the empirical formula of this compound following its synthesis.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 41.54% |

| Hydrogen | H | 3.49% |

| Chlorine | Cl | 24.53% |

| Nitrogen | N | 19.38% |

| Oxygen | O | 11.07% |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's structure, yielding detailed information on bond lengths, bond angles, and torsional angles.

While this compound is a known compound, a search of publicly available crystallographic databases did not yield a specific crystal structure determination for this molecule. However, the technique has been successfully applied to closely related pyrazole derivatives, demonstrating its utility in this chemical class. An analysis would involve growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis are compiled into a Crystallographic Information File (CIF), which includes the unit cell dimensions, space group symmetry, atomic coordinates, and refinement parameters like the R-factor, which indicates the quality of the fit between the crystallographic model and the experimental data. cam.ac.uk For a related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, such an analysis provided key structural details, confirming the planarity of the pyrazole ring and its orientation relative to other parts of the molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of seven crystal systems describing the cell geometry. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 7.9 Å, b = 11.5 Å, c = 12.1 Å, β = 98.7° |

| Volume (V) | The volume of the unit cell. | e.g., 1085 ų |

| Z | Number of molecules per unit cell. | 4 |

| R-factor (R₁) | A measure of agreement between the model and data. | ~0.061 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other electronic properties of molecules, offering a balance between accuracy and computational cost. While specific DFT studies exclusively on 1-methyl-1H-pyrazole-3-carbonyl chloride are not prevalent in publicly accessible literature, the methodologies are well-established through extensive research on structurally related pyrazole (B372694) derivatives iu.edu.sanih.gov.

For similar pyrazole-containing molecules, studies have shown that planar or near-planar arrangements are often the most energetically favorable due to the delocalized π-system of the aromatic ring nih.gov. The analysis would involve a potential energy surface scan by systematically rotating the dihedral angle between the pyrazole ring and the carbonyl group to locate energy minima. The conformer with the lowest calculated energy is considered the most stable ground-state structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this structure is a true minimum on the potential energy surface nih.gov.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| C3-N2 | ~1.34 Å | |

| C3-C(O) | ~1.48 Å | |

| C=O | ~1.20 Å | |

| C-Cl | ~1.79 Å | |

| Bond Angle | N2-C3-C(O) | ~122° |

| C3-C(O)-Cl | ~115° | |

| Note: These are typical values based on related pyrazole structures and are for illustrative purposes. Specific values for this compound would require a dedicated computational study. |

Vibrational frequency analysis, performed using DFT, calculates the fundamental vibrational modes of the molecule. The results are often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computed structure. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds iu.edu.sa.

For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the acyl chloride, C-N and C=N stretching within the pyrazole ring, and the C-H stretching of the methyl group and the pyrazole ring. Studies on similar pyrazole carboxamides and related heterocycles have shown that DFT calculations can accurately predict these vibrational modes, often with a scaling factor applied to correct for anharmonicity and basis set limitations nih.govnih.gov. The strong C=O stretching vibration is typically one of the most intense and easily identifiable peaks in the IR spectrum.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl (Acyl Chloride) | ~1750-1780 |

| C=N Stretch | Pyrazole Ring | ~1500-1600 |

| C-N Stretch | Pyrazole Ring | ~1300-1400 |

| C-H Stretch (Aromatic) | Pyrazole Ring | ~3000-3100 |

| C-H Stretch (Aliphatic) | Methyl Group | ~2900-3000 |

| Note: These ranges are based on general spectroscopic data and DFT studies of related compounds. nih.gov |

Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions researchgate.netnih.gov. The this compound scaffold is a valuable starting point for synthesizing derivatives that can be evaluated as potential drug candidates.

Derivatives of this compound are frequently explored as inhibitors of various protein targets, including kinases, carbonic anhydrases, and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net Docking studies reveal the specific interactions that stabilize the ligand within the protein's active site. The pyrazole ring itself is capable of forming multiple types of interactions: the nitrogen atoms can act as hydrogen bond acceptors, and the ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.netnih.gov

When the carbonyl chloride is reacted to form an amide or ester, the resulting carbonyl oxygen becomes a potent hydrogen bond acceptor, while the newly introduced substituent can be designed to form additional specific interactions with the target protein, thereby enhancing binding affinity and selectivity. nih.gov For instance, in studies of pyrazole-based inhibitors targeting carbonic anhydrase, the pyrazole core often positions a sulfonamide group to interact with the zinc ion in the active site, a crucial interaction for potent inhibition. nih.gov Similarly, in kinase inhibitors, the pyrazole scaffold can serve as a hinge-binding motif, forming key hydrogen bonds with the protein's backbone. researchgate.netnih.gov

The binding affinity is often estimated using a scoring function, which calculates a value (e.g., in kcal/mol) that reflects the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

Table 3: Common Protein Targets and Key Interactions for Pyrazole-Based Inhibitors in Docking Studies

| Protein Target Class | Example PDB ID | Key Interacting Residues (Examples) | Types of Interactions |

| Protein Kinases (e.g., VEGFR-2) | 2QU5 | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic Interactions |

| Carbonic Anhydrase (e.g., hCA II) | - | His94, Thr199, Zn²⁺ | Hydrogen Bonding, Metal Coordination |

| Dipeptidyl Peptidase-4 (DPP-4) | 2OLE | Arg125, Tyr662, Glu205 | Hydrogen Bonding, π-π Stacking |

| Epidermal Growth Factor Receptor (EGFR) | - | Met793, Asp855 | Hydrogen Bonding, Hydrophobic Interactions |

| References: nih.govresearchgate.netnih.govalrasheedcol.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netbio-hpc.eu These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates.

For pyrazole derivatives, numerous QSAR studies have been conducted to build predictive models for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov These models are developed using a "training set" of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. shd-pub.org.rsjmaterenvironsci.com A robust QSAR model should have high statistical significance (e.g., a high correlation coefficient, R²) and strong predictive power, which is assessed using an external "test set" of compounds not used in model development. wisdomlib.org

For derivatives of this compound, a QSAR model could predict their inhibitory activity against a specific target. The model might reveal that certain descriptors, such as the molecular volume, the presence of hydrogen bond donors/acceptors at specific positions, or particular electrostatic properties, are critical for high activity. shd-pub.org.rs This information provides a rational basis for designing new derivatives with enhanced potency. For example, a 3D-QSAR model might generate contour maps indicating where bulky, electron-donating, or hydrogen-bonding groups should be placed on the pyrazole scaffold to maximize biological activity. nih.govshd-pub.org.rs

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Descriptor Name | Description | Relevance to Biological Activity |

| 2D | Molecular Volume | The volume of the molecule. | Influences steric fit in the binding pocket. |

| 2D | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Relates to membrane permeability and bioavailability. |

| 2D | Number of Hydrogen Bond Donors/Acceptors | Count of H-bond donor/acceptor atoms. | Crucial for specific interactions with protein targets. |

| 3D | CoMFA Steric/Electrostatic Fields | 3D grid-based fields representing shape and charge distribution. | Identifies favorable/unfavorable regions for substitution. |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and ability to participate in charge-transfer interactions. |

| References: shd-pub.org.rsjmaterenvironsci.comresearchgate.net |

Molecular Dynamics Simulations (if applicable for interactions with biological targets)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules and their interactions with biological targets over time. While direct MD simulations of the highly reactive this compound with biological macromolecules are uncommon due to its nature as a synthetic intermediate, studies on its derivatives provide significant insights into the binding stability and interaction dynamics of the core 1-methyl-pyrazole scaffold within biological systems.

Recent research has employed MD simulations to explore the interaction of pyrazole-carboxamide derivatives, synthesized from this compound precursors, with enzymes such as carbonic anhydrases (CAs). nih.govresearchgate.net These simulations are crucial for understanding the stability of ligand-receptor complexes and elucidating the binding mechanisms at an atomic level.